4-(1-Isopropyl-1H-imidazol-2-yl)piperidine
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Overview
Description
4-(1-Isopropyl-1H-imidazol-2-yl)piperidine is a compound that features both an imidazole and a piperidine ring Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperidine is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Isopropyl-1H-imidazol-2-yl)piperidine typically involves the formation of the imidazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(1-Isopropyl-1H-imidazol-2-yl)piperidine can undergo several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The piperidine ring can be reduced to form piperidinones.
Substitution: Both the imidazole and piperidine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the piperidine ring can yield piperidinones .
Scientific Research Applications
4-(1-Isopropyl-1H-imidazol-2-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1-Isopropyl-1H-imidazol-2-yl)piperidine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-4-yl)-1H-imidazole: Similar structure but lacks the isopropyl group.
2-(1H-Imidazol-2-yl)piperidine: Similar structure but with different substitution patterns.
4-(1-Methyl-1H-imidazol-2-yl)piperidine: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
4-(1-Isopropyl-1H-imidazol-2-yl)piperidine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound in medicinal chemistry and pharmaceutical research .
Properties
Molecular Formula |
C11H19N3 |
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Molecular Weight |
193.29 g/mol |
IUPAC Name |
4-(1-propan-2-ylimidazol-2-yl)piperidine |
InChI |
InChI=1S/C11H19N3/c1-9(2)14-8-7-13-11(14)10-3-5-12-6-4-10/h7-10,12H,3-6H2,1-2H3 |
InChI Key |
SQGIUGKXHANOAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN=C1C2CCNCC2 |
Origin of Product |
United States |
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